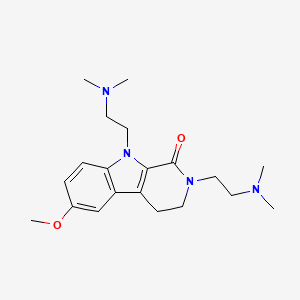
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- is a complex organic compound belonging to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with multiple substituents, including dimethylaminoethyl and methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- involves multiple steps, typically starting with the construction of the pyridoindole core. The synthetic routes often include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of dimethylaminoethyl and methoxy groups via substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The dimethylaminoethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- can be compared with other pyridoindole derivatives, such as:
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-: Lacks the methoxy group, which may affect its chemical and biological properties.
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-hydroxy-:
The uniqueness of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2,9-bis(2-(dimethylamino)ethyl)-6-methoxy- lies in its specific substituents, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
84298-39-5 |
|---|---|
Molecular Formula |
C20H30N4O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,9-bis[2-(dimethylamino)ethyl]-6-methoxy-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C20H30N4O2/c1-21(2)10-12-23-9-8-16-17-14-15(26-5)6-7-18(17)24(13-11-22(3)4)19(16)20(23)25/h6-7,14H,8-13H2,1-5H3 |
InChI Key |
ODVNJSVSCCYXSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCC2=C(C1=O)N(C3=C2C=C(C=C3)OC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















